![molecular formula C22H21ClN2O2 B1224773 (Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine](/img/structure/B1224773.png)
(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a chlorinated phenyl group, and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the furan ring.
Formation of the imine bond: The final step involves the condensation of the furan-phenyl intermediate with a morpholine derivative under dehydrating conditions to form the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(piperidin-4-yl)phenyl]methanimine: Similar structure but with a piperidine moiety instead of morpholine.
(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(pyrrolidin-4-yl)phenyl]methanimine: Similar structure but with a pyrrolidine moiety.
Uniqueness
The presence of the morpholine moiety in (Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine imparts unique chemical and biological properties, such as increased solubility and potential for specific biological interactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C22H21ClN2O2 |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C22H21ClN2O2/c1-16-2-3-17(23)14-21(16)22-9-8-20(27-22)15-24-18-4-6-19(7-5-18)25-10-12-26-13-11-25/h2-9,14-15H,10-13H2,1H3 |
Clave InChI |
SCIAMNQLJKDEMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NC3=CC=C(C=C3)N4CCOCC4 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NC3=CC=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid](/img/structure/B1224691.png)
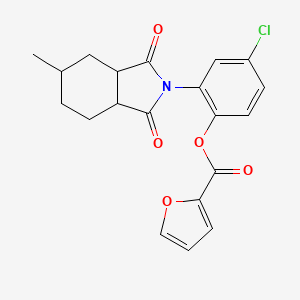
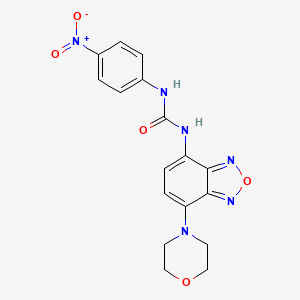
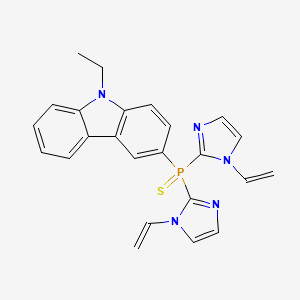
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224696.png)
![6-(4-Benzoyl-1-piperazinyl)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1224697.png)
![N-(3-acetylphenyl)-2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224699.png)
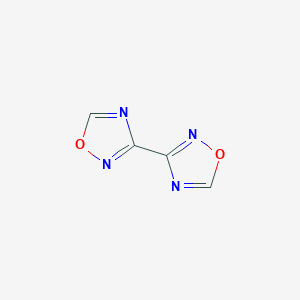
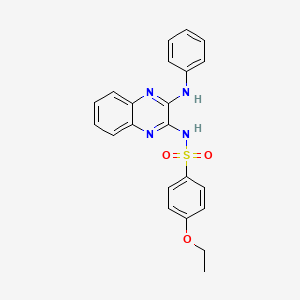
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)
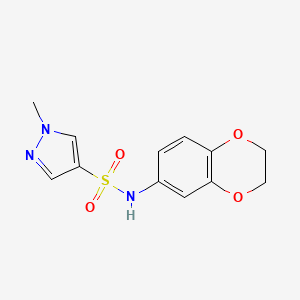
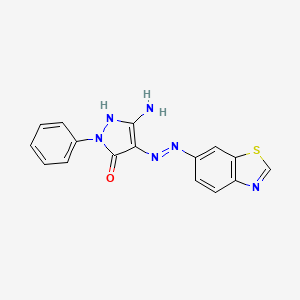
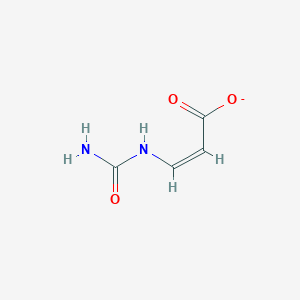
![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)
